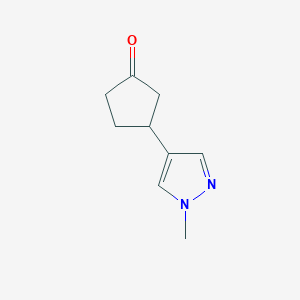
3-(1-methyl-1H-pyrazol-4-yl)cyclopentan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1-methyl-1H-pyrazol-4-yl)cyclopentan-1-one is a heterocyclic compound with the molecular formula C9H12N2O. It features a cyclopentanone ring substituted with a 1-methyl-1H-pyrazol-4-yl group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-methyl-1H-pyrazol-4-yl)cyclopentan-1-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of cyclopentanone with 1-methyl-1H-pyrazole-4-carbaldehyde under acidic or basic conditions. The reaction proceeds through a condensation mechanism, forming the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
化学反应分析
Types of Reactions
3-(1-methyl-1H-pyrazol-4-yl)cyclopentan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
科学研究应用
3-(1-methyl-1H-pyrazol-4-yl)cyclopentan-1-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a precursor in organic synthesis .
作用机制
The mechanism of action of 3-(1-methyl-1H-pyrazol-4-yl)cyclopentan-1-one involves its interaction with specific molecular targets. The pyrazole ring can engage in hydrogen bonding and π-π interactions with biological macromolecules, influencing their activity. The compound may also inhibit certain enzymes or receptors, leading to its observed biological effects .
相似化合物的比较
Similar Compounds
- 3-(1-methyl-1H-pyrazol-5-yl)cyclopentan-1-one
- 3-(1-phenyl-1H-pyrazol-4-yl)cyclopentan-1-one
- 3-(1-methyl-1H-pyrazol-3-yl)cyclopentan-1-one
Uniqueness
3-(1-methyl-1H-pyrazol-4-yl)cyclopentan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
生物活性
3-(1-methyl-1H-pyrazol-4-yl)cyclopentan-1-one is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, research findings, and comparative analysis with similar compounds.
Chemical Structure and Properties
The compound is characterized by a cyclopentanone moiety substituted with a 1-methyl-1H-pyrazole ring. Its molecular formula is C9H13N3 with a molecular weight of approximately 163.22 g/mol. The unique structure allows for diverse interactions with biological macromolecules, contributing to its biological activity.
The biological activity of this compound primarily involves:
- Molecular Interactions : The pyrazole ring can engage in hydrogen bonding and π-π interactions with proteins and enzymes, influencing their activity.
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes, potentially leading to anti-inflammatory and antimicrobial effects.
Antimicrobial Properties
Research indicates that derivatives of pyrazole compounds often exhibit significant antimicrobial activity. Specific studies have shown that this compound demonstrates:
- Inhibition of Bacterial Growth : The compound has been tested against various bacterial strains, showing effective inhibition comparable to standard antibiotics.
Anti-inflammatory Effects
The compound has also been explored for its anti-inflammatory properties. Mechanistic studies suggest that it may modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines.
Comparative Analysis
A comparison with similar compounds highlights the unique biological profile of this compound:
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| 3-(1-methyl-1H-pyrazol-5-yl)cyclopentan-1-one | Moderate antimicrobial | Different substitution on the pyrazole ring |
| 3-(1-phenyl-1H-pyrazol-4-yl)cyclopentan-1-one | Potential anti-cancer | Phenyl group may enhance interaction with targets |
| 3-(1-methyl-1H-pyrazol-3-yl)cyclopentan-1-one | Limited data available | Different structural orientation affecting activity |
Case Studies and Research Findings
Several studies have documented the biological activities of this compound:
- Antimicrobial Study : A study published in Journal of Medicinal Chemistry demonstrated that the compound inhibited the growth of Gram-positive bacteria, showcasing its potential as an alternative antimicrobial agent .
- Anti-inflammatory Study : Research highlighted in Pharmacology Reports indicated that the compound reduced inflammation markers in vitro, suggesting its utility in treating inflammatory diseases .
- Pharmacological Evaluation : A comprehensive evaluation in European Journal of Medicinal Chemistry assessed various derivatives, concluding that modifications to the pyrazole ring significantly influenced biological activity.
属性
IUPAC Name |
3-(1-methylpyrazol-4-yl)cyclopentan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-11-6-8(5-10-11)7-2-3-9(12)4-7/h5-7H,2-4H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBOHPSAMACKFSC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2CCC(=O)C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













